Potassium stearate

Description

Properties

CAS No. |

593-29-3 |

|---|---|

Molecular Formula |

C18H36KO2 |

Molecular Weight |

323.6 g/mol |

IUPAC Name |

potassium;octadecanoate |

InChI |

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI Key |

NCBSCJZMOPNGSI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[K] |

Other CAS No. |

593-29-3 |

physical_description |

DryPowder; Liquid |

Synonyms |

R 388 R-388 R-factor R388 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Potassium Stearate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium stearate (B1226849), the potassium salt of stearic acid, is a versatile compound with significant applications across various scientific and industrial domains.[1][][3] Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, underpins its utility as an emulsifier, lubricant, and stabilizer.[][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of potassium stearate, with a particular focus on its relevance to pharmaceutical development.

Chemical Structure and Identification

This compound is an organic salt with a long aliphatic chain.[5] Its chemical identity is well-defined by its molecular formula, IUPAC name, and various registry numbers.

Molecular Formula: C₁₈H₃₅KO₂[5][6]

IUPAC Name: Potassium octadecanoate[6]

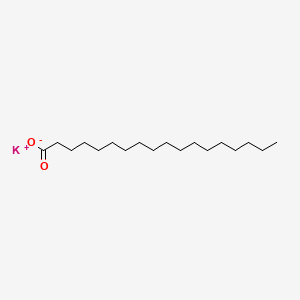

Chemical Structure: The structure consists of a potassium cation (K⁺) ionically bonded to the carboxylate anion of stearic acid. The stearate anion is characterized by an 18-carbon saturated hydrocarbon chain.

Diagram: Chemical Structure of this compound

Caption: Skeletal and ionic representation of this compound.

| Identifier | Value |

| CAS Number | 593-29-3[5][6] |

| PubChem CID | 23673840[5][6] |

| EC Number | 209-786-1[5] |

| UNII | 17V812XK50[5] |

| Synonyms | Potassium octadecanoate, Stearic acid potassium salt[5][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some values, such as the melting point, may vary in the literature due to differences in purity and analytical methods.[7][8][9]

| Property | Value |

| Molecular Weight | 322.57 g/mol [10] |

| Appearance | White, fine, greasy powder/crystals[10] |

| Melting Point | 215-264 °C (range reported in literature)[7] |

| Boiling Point | 359.4 °C[5] |

| Density | 1.12 g/cm³[5] |

| Solubility | Soluble in hot water and hot alcohol; slightly soluble in cold water; insoluble in ether, chloroform, and carbon disulfide.[5] |

| pKa of Stearic Acid | 4.50 - 4.75[1][11][12][13] |

Experimental Protocols

Synthesis of this compound

Method 1: Saponification of Stearic Acid with Alcoholic Potash [5]

This method involves the direct neutralization of stearic acid with potassium hydroxide (B78521) in an alcoholic solvent.

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Potassium Hydroxide (KOH)

-

Ethanol (B145695) (95% or absolute)

-

Deionized water

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolve a known molar amount of stearic acid in hot ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

In a separate beaker, prepare a stoichiometric equivalent solution of potassium hydroxide in ethanol.

-

Slowly add the alcoholic KOH solution to the hot stearic acid solution while stirring continuously.

-

Heat the mixture to reflux and maintain for 1-2 hours to ensure complete saponification.

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the this compound.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound in a drying oven at a temperature below its melting point (e.g., 80-100 °C) until a constant weight is achieved.

Method 2: Saponification of Methyl Stearate

This method utilizes the saponification of the methyl ester of stearic acid.

Materials:

-

Methyl Stearate (C₁₉H₃₈O₂)

-

Potassium Hydroxide (KOH)

-

Reflux apparatus

-

Magnetic stirrer with heating

Procedure:

-

Dissolve a known amount of methyl stearate in methanol in a round-bottom flask.

-

Add a stoichiometric equivalent of potassium hydroxide to the methanolic solution.

-

Heat the mixture to reflux with constant stirring for approximately one hour.

-

Monitor the reaction completion by infrared (IR) spectroscopy, observing the disappearance of the ester carbonyl peak and the appearance of the carboxylate peak.

-

The resulting soap solution can be used directly or the this compound can be isolated by evaporation of the solvent followed by purification.

Diagram: Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Analytical Methods

Non-Aqueous Titration with Perchloric Acid [14][15]

This method is suitable for the quantitative analysis of this compound in a non-aqueous medium.

Materials:

-

This compound sample

-

Glacial Acetic Acid

-

0.1 M Perchloric Acid in acetic acid (standardized)

-

Potentiometric titrator with a glass and reference electrode (or a suitable indicator like crystal violet)

Procedure:

-

Accurately weigh a known amount of the this compound sample and dissolve it in glacial acetic acid. Gentle heating may be required.

-

Cool the solution to room temperature.

-

Titrate the sample solution with a standardized 0.1 M solution of perchloric acid in acetic acid.

-

Determine the endpoint potentiometrically or by observing the color change of an indicator.

-

Perform a blank titration with the solvent alone to correct for any impurities.

-

Calculate the purity of the this compound based on the volume of titrant consumed.

Fourier-Transform Infrared (FTIR) Spectroscopy [16][17][18][19]

FTIR spectroscopy is a powerful tool for the qualitative identification of this compound by identifying its characteristic functional groups.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Expected Characteristic Absorptions:

-

~2920 cm⁻¹ and ~2850 cm⁻¹: Strong C-H stretching vibrations of the long alkyl chain.

-

~1560 cm⁻¹: Strong asymmetric stretching of the carboxylate (COO⁻) group.

-

~1470 cm⁻¹: C-H bending (scissoring) of the CH₂ groups.

-

~1410 cm⁻¹: Symmetric stretching of the carboxylate (COO⁻) group.

Role in Drug Development and Formulation

This compound is an important excipient in the pharmaceutical industry, primarily utilized for its lubricating and stabilizing properties in solid dosage forms.[4][20][21]

Lubricant in Tablet Manufacturing: In tablet production, this compound acts as a lubricant to reduce the friction between the tablet surface and the die wall during ejection.[20][22][23] This prevents sticking and picking of the tablet material to the punches and dies, ensuring a smooth manufacturing process and uniform tablet weight and hardness.[20][24]

Diagram: Logical Workflow of this compound as a Tablet Lubricant

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 3. What is this compound and Its Uses in Food and Cosmetics [cnchemsino.com]

- 4. nimbasia.com [nimbasia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C18H35KO2 | CID 23673840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dl.icdst.org [dl.icdst.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Stearic acid - Wikipedia [en.wikipedia.org]

- 12. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. hiranuma.com [hiranuma.com]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. This compound - High quality [tbbiotech.com]

- 22. Systematic evaluation of common lubricants for optimal use in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pharmaexcipients.com [pharmaexcipients.com]

- 24. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Synthesis of Potassium Stearate from Stearic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium stearate (B1226849) from stearic acid. It covers the fundamental chemical principles, detailed experimental protocols, characterization techniques, and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and application of metallic soaps.

Introduction

Potassium stearate (C₁₈H₃₅KO₂) is the potassium salt of stearic acid, a long-chain saturated fatty acid.[1][2] It is a white, crystalline powder with a slight fatty odor.[3][4] this compound is widely utilized across various industries, including cosmetics, food production, and pharmaceuticals, primarily for its properties as an emulsifier, stabilizer, thickener, and cleansing agent.[1][2][3][5] In the pharmaceutical industry, it can be used as a lubricant and stabilizer in tablet and capsule manufacturing. This guide focuses on the laboratory-scale synthesis of this compound via the saponification of stearic acid.

Chemical Principles

The synthesis of this compound from stearic acid is a classic acid-base neutralization reaction, a process also known as saponification.[2] In this reaction, stearic acid (a weak acid) reacts with a strong base, potassium hydroxide (B78521) (KOH), to form a salt (this compound) and water.

The overall chemical equation for the reaction is:

C₁₇H₃₅COOH (Stearic Acid) + KOH (Potassium Hydroxide) → C₁₇H₃₅COOK (this compound) + H₂O (Water)

The reaction is typically carried out in a solvent, such as ethanol (B145695) or methanol, to facilitate the dissolution of the reactants and promote a homogenous reaction mixture.[1] The application of heat is often employed to increase the reaction rate.

Quantitative Data

The following tables summarize the key quantitative data related to the reactants and the product.

Table 1: Properties of Reactants

| Property | Stearic Acid | Potassium Hydroxide |

| Molar Mass ( g/mol ) | 284.48 | 56.11 |

| Appearance | White, waxy solid | White, deliquescent pellets or flakes |

| Melting Point (°C) | 69.3 | 406 |

| Boiling Point (°C) | 361 | 1327 |

| Solubility | Insoluble in water, soluble in alcohols and ethers | Highly soluble in water and alcohols |

Table 2: Properties of this compound

| Property | Value |

| Molar Mass ( g/mol ) | 322.57 |

| Appearance | White, fine powder, greasy to the touch[6] |

| Melting Point (°C) | 235 - 245[6] |

| Purity (typical commercial grade) | ≥ 98%[6][7] |

| Solubility | Soluble in hot water and hot alcohol[1][4][6] |

Experimental Protocol: Laboratory Synthesis of this compound

This protocol details a method for the synthesis of this compound from stearic acid on a laboratory scale.

4.1. Materials and Equipment

-

Stearic Acid (C₁₇H₃₅COOH)

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Distilled Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Buchner funnel and filter paper

-

Crystallizing dish

-

Oven

4.2. Synthesis Procedure

A detailed workflow for the synthesis is presented in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Step-by-step procedure:

-

Dissolution of Stearic Acid: In a round-bottom flask, dissolve a specific amount of stearic acid (e.g., 28.4 g, 0.1 mol) in a sufficient volume of hot ethanol (e.g., 200 mL) with stirring.

-

Preparation of Potassium Hydroxide Solution: In a separate beaker, carefully dissolve a stoichiometric amount of potassium hydroxide (e.g., 5.6 g, 0.1 mol) in ethanol (e.g., 50 mL). Caution: The dissolution of KOH is exothermic.

-

Reaction: Slowly add the ethanolic KOH solution to the hot stearic acid solution while stirring continuously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The this compound may precipitate out upon cooling. If necessary, the precipitation can be induced by adding a small amount of cold distilled water.

-

Filtration: Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Purification (Recrystallization): For higher purity, the crude this compound can be recrystallized. Dissolve the product in a minimum amount of hot ethanol or an ethanol/water mixture, and then allow it to cool slowly to form crystals.[8][9]

-

Drying: Dry the purified this compound crystals in an oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

4.3. Reaction Monitoring

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to check for the disappearance of the stearic acid spot. Alternatively, the completion of the reaction can be indicated by the formation of a homogenous soap solution.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

5.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the characterization of this compound. The spectrum of the product should be compared with that of the starting material, stearic acid.

Key Spectral Features:

-

Disappearance of the Carbonyl (C=O) Stretch of the Carboxylic Acid: The broad C=O stretching band of the stearic acid dimer (around 1700 cm⁻¹) will disappear.

-

Appearance of the Carboxylate (COO⁻) Stretch: A strong asymmetric stretching band for the carboxylate anion will appear in the region of 1550-1610 cm⁻¹.[10]

-

Appearance of the Symmetric Carboxylate (COO⁻) Stretch: A weaker symmetric stretching band for the carboxylate anion will be observed around 1400-1450 cm⁻¹.[10]

-

Disappearance of the Broad O-H Stretch: The broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) will be absent in the spectrum of the this compound.

The following diagram illustrates the logical relationship in spectral changes during the synthesis:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Used for? [cnchemsino.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. nanotrun.com [nanotrun.com]

- 5. mtroyal.com.tr [mtroyal.com.tr]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. calpaclab.com [calpaclab.com]

- 8. mt.com [mt.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium Stearate (CAS 593-29-3) for Researchers and Drug Development Professionals

An Introduction to a Multifunctional Excipient

Potassium stearate (B1226849), with the CAS number 593-29-3, is the potassium salt of stearic acid, a long-chain saturated fatty acid.[1] It is a fine, white, fluffy powder with a characteristic fatty odor and a smooth feel.[2] Functioning primarily as an anionic surfactant, it is a versatile compound utilized across various industries, including pharmaceuticals, cosmetics, and food production.[3] In the realm of drug development, potassium stearate is a key excipient, valued for its roles as an emulsifier, stabilizer, lubricant, and thickening agent.[4][5][6] Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows it to stabilize oil-in-water emulsions and modify the rheological properties of formulations.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental evaluation, and biological considerations of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Surfactant Properties

This compound's utility is fundamentally derived from its chemical structure and resulting physical properties. As a salt of a weak acid and strong base, its aqueous solutions are alkaline due to hydrolysis.[3] It is soluble in hot water and alcohol, but only slightly soluble in cold water and insoluble in non-polar solvents like ether and chloroform.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 593-29-3 | [7] |

| Molecular Formula | C₁₈H₃₅KO₂ | [7] |

| Molecular Weight | 322.57 g/mol | [7] |

| Appearance | White, fine, fluffy powder | [2] |

| Solubility | Soluble in hot water and alcohol; slightly soluble in cold water; insoluble in ether, chloroform. | [1] |

| pH (in solution) | Alkaline | [8] |

| Boiling Point | 359.4 °C | [1] |

| Density | 1.12 g/cm³ | [1] |

A critical parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) aggregate to form micelles. This property is fundamental to its function as a solubilizing and emulsifying agent. The CMC of this compound is influenced by factors such as temperature and the solvent system.

Table 2: Critical Micelle Concentration (CMC) of this compound in Various Solvents and Temperatures

| Solvent System (% Alcohol in Water) | Temperature (K) | CMC (mol/L) | Reference(s) |

| 80% | 303 | Value not explicitly stated, but determined via conductivity | [9] |

| 80% | 308 | Value not explicitly stated, but determined via conductivity | [9] |

| 80% | 313 | Value not explicitly stated, but determined via conductivity | [9] |

| 80% | 318 | Value not explicitly stated, but determined via conductivity | [9] |

| 90% | 303 | Value not explicitly stated, but determined via conductivity | [9] |

| 90% | 308 | Value not explicitly stated, but determined via conductivity | [9] |

| 90% | 313 | Value not explicitly stated, but determined via conductivity | [9] |

| 90% | 318 | Value not explicitly stated, but determined via conductivity | [9] |

| 0% (Aqueous) | 298.15 | CMC values determined via density and viscosity measurements | [10] |

| 50% | 298.15 | CMC values determined via density and viscosity measurements | [10] |

| 80% | 298.15 | CMC values determined via density and viscosity measurements | [10] |

| 90% | 298.15 | CMC values determined via density and viscosity measurements | [10] |

| 100% (Alcohol) | 298.15 | CMC values determined via density and viscosity measurements | [10] |

Note: The referenced studies determined CMC values from plots of conductivity or viscosity versus concentration, but did not always tabulate the final CMC values in their text.

Synthesis and Experimental Protocols

A fundamental understanding of this compound's synthesis and the methodologies for characterizing its functional properties is essential for its effective application in research and development.

Synthesis of this compound

This compound is typically produced through the saponification of stearic acid with potassium hydroxide (B78521).[2] A general laboratory-scale synthesis can be performed as follows:

Experimental Protocol: Laboratory Synthesis of this compound

-

Dissolution of Stearic Acid: Dissolve stearic acid in a suitable solvent, such as hot ethanol (B145695).

-

Preparation of Potash Solution: Prepare a solution of potassium hydroxide (potash) in the same solvent (e.g., ethanol).

-

Saponification Reaction: Slowly add the alcoholic potash solution to the hot alcoholic solution of stearic acid while stirring. The reaction is a neutralization, forming this compound and water.

-

Precipitation and Isolation: Upon cooling, this compound may precipitate out of the solution. The product can be isolated by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol to remove any unreacted starting materials.

-

Drying: The purified product should be dried thoroughly, for instance, in a vacuum oven, to remove residual solvent.

Characterization of Functional Properties

1. Determination of Critical Micelle Concentration (CMC)

The CMC is a key indicator of a surfactant's efficiency. Several methods can be employed for its determination.[11][12]

Experimental Protocol: CMC Determination by Conductometry

This method is suitable for ionic surfactants like this compound.[11][13]

-

Solution Preparation: Prepare a stock solution of this compound in deionized water. A series of dilutions are then prepared from this stock solution.

-

Conductivity Measurement: The conductivity of each dilution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Plotting: Plot the measured conductivity as a function of the this compound concentration.

-

CMC Identification: The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. Below the CMC, conductivity increases more sharply with concentration as more charge-carrying monomers are added. Above the CMC, the formation of micelles (which are less mobile charge carriers) leads to a smaller slope.[13]

2. Evaluation of Emulsion Stability

The primary function of this compound in many formulations is to stabilize emulsions. Stability can be assessed through various methods.[14][15][16]

Experimental Protocol: Accelerated Aging for Emulsion Stability

-

Emulsion Preparation: Prepare an oil-in-water emulsion using a defined concentration of this compound as the emulsifier, with specified oil and water phases and a standardized homogenization process (e.g., high-shear mixing for a set time and speed).

-

Sample Storage: Store aliquots of the emulsion under different stress conditions, such as elevated temperatures (e.g., 40°C, 50°C) and freeze-thaw cycles (e.g., cycling between -10°C and 25°C).[14][16]

-

Periodic Evaluation: At regular intervals (e.g., 24 hours, 1 week, 1 month), visually inspect the samples for signs of instability like creaming, coalescence, or phase separation.

-

Microscopic Analysis: Use light microscopy to observe changes in the droplet size and distribution over time. An increase in average droplet size is indicative of coalescence and instability.

-

Particle Size Analysis: For quantitative assessment, use techniques like laser diffraction or dynamic light scattering to measure the particle size distribution of the emulsion droplets at each time point. A stable emulsion will show minimal change in its droplet size distribution.[17]

3. Assessment of Lubricant Efficacy in Tableting

In solid dosage form manufacturing, lubricants are crucial for preventing the tablet from sticking to the die and punches during compression and ejection.[4]

Experimental Protocol: Ejection Force Measurement

-

Formulation Preparation: Prepare a powder blend for tableting (e.g., a common excipient like microcrystalline cellulose) with varying concentrations of this compound (e.g., 0.25%, 0.5%, 1.0% w/w).

-

Tableting: Using a tablet press or a compaction simulator equipped with force transducers, compress the powder blend into tablets of a defined weight and hardness.[18]

-

Ejection Force Measurement: The instrument measures the peak force required by the lower punch to eject the finished tablet from the die.[18][19]

-

Data Analysis: Plot the ejection force (in Newtons) against the concentration of this compound. A lower ejection force indicates better lubrication. This allows for the determination of the optimal lubricant concentration to minimize friction without negatively impacting other tablet properties like hardness or dissolution.[20]

Role in Drug Development and Biological Considerations

While primarily considered an inert excipient, it is crucial for drug development professionals to understand the full safety profile and any potential biological activities of all components in a formulation.

Application as a Pharmaceutical Excipient

This compound's main roles in pharmaceutical formulations are:

-

Lubricant: In tablet and capsule manufacturing, it reduces the friction between the tablet surface and the die wall, preventing sticking and ensuring smooth ejection.[4][6] This is vital for high-speed manufacturing and maintaining tablet integrity.

-

Stabilizer and Emulsifier: In semi-solid and liquid dosage forms, such as creams and lotions, it stabilizes emulsions by preventing the separation of oil and water phases.[5]

-

Thickening Agent: It can increase the viscosity of liquid and semi-solid formulations, contributing to the desired texture and consistency.[5]

Safety and Toxicology

This compound is generally recognized as safe (GRAS) for use in food and has a long history of safe use in cosmetics.[21] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as a cosmetic ingredient, being at most a minimal to slight irritant at high concentrations.[21][22] Safety data sheets indicate that it is not considered a carcinogen and has low acute toxicity.[23] However, as a fine powder, it can cause respiratory tract, skin, and eye irritation upon direct contact.[23]

Emerging Biological Insights

Recent research has begun to explore the biological effects of stearate and related fatty acid salts, which may be relevant to their use as excipients.

-

Anticancer Effects of Stearate: One study demonstrated that stearate, at physiological concentrations (50 µM), can preferentially induce apoptosis in human breast cancer cells (Hs578t, MDA-MB-435, and MDA-MB-231) while not affecting non-cancerous breast epithelial cells (MCF-10A).[24] The same study found that stearate significantly inhibited the migration and invasion of Hs578t breast cancer cells.[24] The mechanism appears to involve the synthesis of diacylglycerol (DAG) and the activation of protein kinase C (PKC), leading to caspase-3 activity.[24] While this study used stearic acid, the findings are pertinent as this compound would dissociate to provide stearate ions in a physiological environment.

-

Bactericidal Activity and Cytotoxicity: A study on various fatty acid potassium salts, including this compound, found they possess beneficial bactericidal effects and can remove Staphylococcus aureus biofilms.[25] Importantly, these compounds, including this compound, exhibited significantly lower cytotoxicity towards mouse fibroblasts and human keratinocytes compared to common surfactants like sodium lauryl sulfate (B86663) (SLS).[25] Another study also showed that fatty acid potassium salts improved the viability of human dermal fibroblasts and accelerated wound healing in vitro for human epidermal keratinocytes.[26]

These findings suggest that this compound is not merely an inert vehicle but may possess its own bioactivities. For drug development, this could be a double-edged sword. Its low cytotoxicity is a significant advantage over other surfactants. Its potential anticancer and bactericidal properties could be beneficial in certain topical or localized drug delivery systems. However, these effects must be carefully considered, as they could also represent a confounding factor in a drug's overall activity profile. Currently, there is no evidence to suggest that this compound directly modulates specific signaling pathways in the manner of an active pharmaceutical ingredient.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nanotrun.com [nanotrun.com]

- 3. cnadditives.com [cnadditives.com]

- 4. nbinno.com [nbinno.com]

- 5. nimbasia.com [nimbasia.com]

- 6. datahorizzonresearch.com [datahorizzonresearch.com]

- 7. This compound | C18H35KO2 | CID 23673840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. jetir.org [jetir.org]

- 10. ijsr.net [ijsr.net]

- 11. justagriculture.in [justagriculture.in]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. Method of Determination of CMC | PPT [slideshare.net]

- 14. agnopharma.com [agnopharma.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. entegris.com [entegris.com]

- 18. merlin-pc.com [merlin-pc.com]

- 19. gamlentableting.com [gamlentableting.com]

- 20. A mechanistic study on tablet ejection force and its sensitivity to lubrication for pharmaceutical powders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cosmeticsinfo.org [cosmeticsinfo.org]

- 22. cir-safety.org [cir-safety.org]

- 23. harwick.com [harwick.com]

- 24. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fatty Acid Potassium Had Beneficial Bactericidal Effects and Removed Staphylococcus aureus Biofilms while Exhibiting Reduced Cytotoxicity towards Mouse Fibroblasts and Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium Octadecanoate for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of potassium octadecanoate (also known as potassium stearate). It includes detailed information on its synthesis, analysis, and its critical role as an excipient in pharmaceutical formulations. The information is presented to support research and development activities in the pharmaceutical and chemical sciences.

Core Physical and Chemical Properties

Potassium octadecanoate is the potassium salt of octadecanoic acid (stearic acid), a long-chain saturated fatty acid. Its amphiphilic nature, possessing both a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate head, dictates its key properties as a metallic soap and surfactant.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of potassium octadecanoate.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₅KO₂ | [1][] |

| Molecular Weight | 322.57 g/mol | [1][] |

| Appearance | White to off-white waxy solid/powder | [] |

| Melting Point | 255-260 °C | |

| Boiling Point | 359.4 °C at 760 mmHg | [3] |

| Density | 1.12 g/cm³ | [3] |

| Flash Point | 162.4 °C | [3] |

| Solubility | Observation | Reference |

| Cold Water | Limited/Slightly soluble | [4][5] |

| Hot Water | Soluble | [4][5] |

| Ethanol (B145695) | Soluble (especially in hot ethanol) | [5] |

| Non-polar organic solvents (e.g., Benzene, Chloroform, Hexane) | More soluble | [4] |

| Ether, Carbon Disulfide | Insoluble | [5] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of potassium octadecanoate, crucial for laboratory-scale preparation and quality control.

Synthesis of Potassium Octadecanoate via Saponification

Principle: The most common method for synthesizing potassium octadecanoate is through the saponification of stearic acid with potassium hydroxide (B78521) in an alcoholic solvent. The reaction is a simple acid-base neutralization.

Reaction: CH₃(CH₂)₁₆COOH + KOH → CH₃(CH₂)₁₆COOK + H₂O

Materials:

-

Stearic Acid (high purity)

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized water

-

Phenolphthalein indicator

Procedure:

-

Dissolution of Stearic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of stearic acid in a minimal amount of hot ethanol.

-

Preparation of KOH Solution: Prepare a stoichiometric equivalent of potassium hydroxide dissolved in a small amount of ethanol.

-

Reaction: Slowly add the ethanolic KOH solution to the hot stearic acid solution while stirring continuously.

-

Reflux: Heat the mixture to reflux and maintain for 1-2 hours to ensure the reaction goes to completion. The completion of the reaction can be monitored by the disappearance of the oily stearic acid layer and the formation of a clear solution.

-

Isolation: After cooling, the potassium octadecanoate will precipitate out of the solution. The product can be collected by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified potassium octadecanoate in a vacuum oven at a temperature below its melting point.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify crystalline compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities in the solution.

Procedure:

-

Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of potassium octadecanoate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the impure potassium octadecanoate in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol.

-

Drying: Dry the crystals in a vacuum oven.

Purity Analysis by Acid-Base Titration

Principle: The purity of potassium octadecanoate can be determined by titrating a known weight of the sample with a standardized solution of a strong acid, such as hydrochloric acid (HCl). The carboxylate group of the potassium octadecanoate will be protonated by the acid.

Procedure:

-

Sample Preparation: Accurately weigh a sample of potassium octadecanoate and dissolve it in a suitable solvent, such as a mixture of ethanol and water.

-

Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the solution with a standardized solution of 0.1 M HCl until the endpoint is reached (color change of the indicator).

-

Calculation: The purity of the potassium octadecanoate can be calculated based on the volume of HCl solution used, its concentration, and the initial weight of the sample.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of potassium octadecanoate provides a unique fingerprint of the molecule. Key characteristic peaks include:

-

~2915 and ~2849 cm⁻¹: Strong C-H stretching vibrations of the long alkyl chain.[6]

-

~1556 cm⁻¹: Strong asymmetric stretching vibration of the carboxylate (COO⁻) group. The absence of a strong peak around 1700 cm⁻¹ (characteristic of the C=O in a carboxylic acid) confirms the salt formation.[7]

-

~1471 and ~1416 cm⁻¹: Symmetric stretching and scissoring vibrations of the carboxylate group and CH₂ bending vibrations.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of potassium octadecanoate is characterized by signals corresponding to the protons of the long alkyl chain. A triplet around 0.8-0.9 ppm corresponds to the terminal methyl (CH₃) group, a large signal around 1.2-1.6 ppm corresponds to the methylene (B1212753) (CH₂) groups of the chain, and a triplet around 2.1-2.3 ppm corresponds to the methylene group alpha to the carboxylate group.

-

¹³C NMR: The ¹³C NMR spectrum will show a series of signals for the carbons of the alkyl chain, with the carboxylate carbon appearing downfield (around 180 ppm).

Role in Drug Development

Potassium octadecanoate is widely used as a pharmaceutical excipient, primarily as a lubricant in the manufacturing of tablets and capsules.[8][9]

Mechanism of Action as a Lubricant

Lubricants are essential in tablet manufacturing to reduce the friction between the tablet surface and the die wall during ejection. Potassium octadecanoate, being a boundary lubricant, functions by forming a thin film on the surfaces of the granules and the die wall. This film has a low shear strength, which facilitates the smooth ejection of the tablet from the die, preventing sticking and reducing wear on the manufacturing equipment.[10][11]

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification of Potassium Octadecanoate

Caption: Workflow for the synthesis and purification of potassium octadecanoate.

Logical Relationship: Mechanism of Lubrication in Tablet Compression

Caption: Mechanism of potassium octadecanoate as a lubricant in tablet manufacturing.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory procedures should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

- 1. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Lubrication in tablet formulations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Role of Lubricants in Tablets | Pharmaguideline [pharmaguideline.com]

A Comprehensive Technical Guide to the Solubility of Potassium Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of potassium stearate (B1226849) in various organic solvents. Potassium stearate (C₁₈H₃₅KO₂), the potassium salt of stearic acid, is a metallic soap with wide applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and lubricant.[1] Understanding its solubility characteristics is crucial for formulation development, process optimization, and quality control. This document consolidates available qualitative and quantitative solubility data, outlines a general experimental protocol for solubility determination, and discusses the factors influencing the dissolution of this important excipient.

Introduction

This compound is a white, powdery solid that is known to be soluble in water, particularly hot water, and exhibits some solubility in polar organic solvents.[1][2] Its amphiphilic nature, possessing a polar carboxylate head and a long non-polar hydrocarbon tail, governs its solubility behavior, making it an effective surface-active agent. In the context of drug development, this compound is primarily used as an excipient to aid in the formulation of various dosage forms. Its role is typically that of a lubricant in tablet and capsule manufacturing, and as an emulsifying agent in creams and lotions. It is not known to have direct pharmacological effects involving signaling pathways.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several key factors:

-

Solvent Polarity: As a salt of a fatty acid, this compound's solubility is significantly dependent on the polarity of the solvent. Generally, it is more soluble in polar organic solvents compared to non-polar solvents.[3] The polar carboxylate group interacts favorably with polar solvent molecules, while the long hydrocarbon tail has a greater affinity for non-polar environments.

-

Temperature: The solubility of this compound in organic solvents, particularly alcohols, is temperature-dependent. Increased temperature generally leads to higher solubility. It is often described as soluble in hot ethanol (B145695) but only slightly soluble in cold ethanol.[2]

-

Chain Length of the Fatty Acid: While this guide focuses on this compound, it is worth noting that for metallic soaps in general, the length of the fatty acid chain influences solubility. Longer chains tend to increase solubility in non-polar solvents.[3]

-

Nature of the Cation: The cation (in this case, potassium) also plays a role. Alkali metal soaps, such as this compound, are generally more soluble in polar organic solvents than alkaline earth metal soaps (e.g., calcium stearate).[3]

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is limited in publicly available literature. The following table summarizes the available information.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Ethanol (96%) | Alcohol | 18 | 0.62 | [4] |

| Ethanol | Alcohol | - | Soluble (hot), Slightly Soluble (cold) | [1][2] |

| Diethyl Ether | Ether | - | Insoluble | [1][2] |

| Chloroform | Halogenated Hydrocarbon | - | Insoluble | [1][2] |

| Carbon Disulfide | - | - | Insoluble | [1][2] |

| Benzine | Hydrocarbon | - | Insoluble | [4] |

| Hexane | Hydrocarbon | - | Mentioned as a typical solvent for non-polar compounds, but quantitative data is unavailable. | [5] |

| Benzene | Aromatic Hydrocarbon | - | Mentioned as a typical solvent for non-polar compounds, but quantitative data is unavailable. | [5] |

Note: Some sources provide conflicting information. For instance, while some state insolubility in chloroform, others list it as a typical solvent for such compounds.[1][2][5] This highlights the need for empirical determination of solubility for specific applications.

Experimental Protocol for Solubility Determination

Principle

A saturated solution of this compound in the desired organic solvent is prepared at a specific temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining this compound is determined.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Constant temperature bath or incubator

-

Sealed, airtight containers (e.g., screw-cap vials or flasks)

-

Magnetic stirrer and stir bars

-

Syringe filters (solvent-compatible, appropriate pore size to remove undissolved particles)

-

Analytical balance

-

Drying oven

-

Glassware (beakers, volumetric flasks, pipettes)

Experimental Workflow

Caption: Gravimetric method for solubility determination.

Calculations

The solubility (S) in grams of this compound per 100 grams of solvent can be calculated using the following formula:

S = (mass of dissolved this compound / mass of solvent) * 100

Where:

-

Mass of dissolved this compound = (mass of container with dried this compound) - (mass of empty container)

-

Mass of solvent = (mass of container with aliquot) - (mass of container with dried this compound)

Logical Relationship of Solubility Factors

The interplay of various factors determines the solubility of this compound in a given organic solvent.

Caption: Factors influencing this compound solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical and other formulations. While qualitative data suggests a preference for polar solvents and a positive correlation with temperature, there is a notable scarcity of comprehensive quantitative data. The provided experimental protocol offers a reliable framework for determining solubility in specific solvent systems. Further research to generate a comprehensive database of this compound solubility in a wider array of organic solvents at various temperatures would be highly beneficial for formulation scientists and drug development professionals.

References

Unraveling the Thermal Degradation of Potassium Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermal decomposition of potassium stearate (B1226849), a compound of significant interest in various industrial and pharmaceutical applications. By examining the available scientific literature on potassium stearate and analogous metal stearates, this document provides a comprehensive overview of its thermal behavior, including decomposition pathways and quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals involved in materials science, drug development, and chemical engineering.

Introduction to this compound and its Thermal Stability

This compound (C₁₈H₃₅KO₂) is the potassium salt of stearic acid, a long-chain saturated fatty acid. It is widely used as an emulsifier, stabilizer, and lubricant in cosmetics, food products, and industrial processes.[1][2] Understanding its thermal stability is paramount for defining processing parameters, ensuring product quality, and maintaining safety during manufacturing and storage. The thermal decomposition of a material refers to its chemical breakdown at elevated temperatures. For this compound, this process involves the sequential cleavage of chemical bonds, leading to the formation of various solid residues and gaseous products. A key temperature noted for the decomposition of this compound is approximately 270 °C.

Experimental Protocols for Thermal Analysis

The study of the thermal decomposition of this compound typically employs thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. This technique is crucial for determining the temperature ranges of decomposition and the corresponding mass losses.

A representative experimental protocol for TGA of a metal stearate is as follows:

| Parameter | Value/Description |

| Instrument | TGA/SDTA851e (Mettler Toledo) or similar |

| Sample Mass | 5-10 mg |

| Crucible | Alumina pan |

| Atmosphere | Nitrogen (inert) or Air (oxidative) |

| Flow Rate | 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 800 °C |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and solid-state transitions that may occur before decomposition.

A representative experimental protocol for DSC of a metal stearate is as follows:

| Parameter | Value/Description |

| Instrument | DSC822e (Mettler Toledo) or similar |

| Sample Mass | 2-5 mg |

| Crucible | Aluminum pan (hermetically sealed) |

| Atmosphere | Nitrogen (inert) |

| Flow Rate | 50 mL/min |

| Heating Program | Heat from 25 °C to 400 °C at 10 °C/min |

Quantitative Data on Thermal Decomposition

Table 1: Hypothetical Decomposition Stages of this compound Based on Analogous Compounds

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| I: Dehydration | 50 - 150 | Variable | Loss of adsorbed or hydrated water. |

| II: Initial Decomposition | 270 - 450 | ~ 40 - 60 | Decomposition of the stearate to potassium carbonate and volatile organic compounds. |

| III: Carbonate Decomposition | > 600 | ~ 10 - 15 | Decomposition of potassium carbonate to potassium oxide (in an inert atmosphere). |

Visualization of Experimental and Logical Workflows

To better understand the process of studying thermal decomposition and the proposed degradation pathway, the following diagrams are provided.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway for this compound.

Decomposition Mechanism

The thermal decomposition of metal stearates is a complex process. Based on studies of analogous compounds, the decomposition of this compound in an inert atmosphere is hypothesized to proceed through the following key steps:

-

Initial Decomposition: At temperatures around 270 °C and above, the ionic bond between the potassium cation and the carboxylate group of the stearate anion weakens. The long hydrocarbon chain of the stearate undergoes cleavage, leading to the formation of a variety of volatile organic compounds. A likely major non-volatile product at this stage is potassium carbonate (K₂CO₃). The formation of ketones, such as stearone (35-heptanone), is a common feature in the decomposition of metal stearates.

-

Decomposition of Potassium Carbonate: At significantly higher temperatures, typically above 600 °C, the potassium carbonate formed in the initial stage may further decompose, especially in an inert atmosphere, to yield potassium oxide (K₂O) and carbon dioxide (CO₂).

The exact nature and distribution of the evolved organic products would require analysis using coupled techniques such as TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) or Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry).

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition of this compound, drawing upon established knowledge of metal stearates. The provided experimental protocols offer a starting point for researchers to conduct their own detailed investigations. The tabulated data and visual diagrams serve to consolidate the key aspects of the decomposition process. Further research employing advanced analytical techniques is necessary to fully elucidate the specific decomposition products and reaction kinetics of this compound, which will be invaluable for optimizing its use in high-temperature applications and ensuring the safety and stability of related formulations.

References

A Comprehensive Technical Guide to the Critical Micelle Concentration of Potassium Stearate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the critical micelle concentration (CMC) of potassium stearate (B1226849) in aqueous solutions. Potassium stearate, a potassium salt of the fatty acid stearic acid, is a widely used anionic surfactant in various industrial applications, including pharmaceuticals, cosmetics, and food production.[1] Its efficacy as an emulsifier, cleansing agent, and lubricant is intrinsically linked to its self-aggregation behavior in solution, characterized by the CMC.[1][2] This guide delves into the quantitative aspects of this compound's CMC, the experimental protocols for its determination, and the key factors influencing this critical parameter.

Quantitative Data on the Critical Micelle Concentration of this compound

The CMC of a surfactant is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. This transition is marked by abrupt changes in the physicochemical properties of the solution, such as surface tension and conductivity.[3][4] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the excess surfactant molecules form micelles, and the surface tension remains relatively constant.[3]

Precise CMC values are crucial for optimizing formulations and understanding the behavior of surfactants in various applications. The following tables summarize the available quantitative data for the CMC of this compound and the closely related sodium stearate in aqueous and mixed-solvent systems. Due to the limited availability of data for this compound in purely aqueous solutions at various temperatures, data for sodium stearate is included for comparative purposes, as they exhibit similar behavior.

Table 1: Critical Micelle Concentration of this compound in Alcohol-Water Systems at Various Temperatures [5]

| Temperature (K) | Solvent System (% Alcohol) | CMC (mol/L) |

| 303 | 80% | ~0.02 |

| 308 | 80% | Data not available |

| 313 | 80% | Data not available |

| 318 | 80% | Data not available |

Table 2: Critical Micelle Concentration of Sodium Stearate in Aqueous Solution at Various Temperatures [6]

| Temperature (K) | CMC (mol/L) |

| 298.15 | 0.00095 |

| 308.15 | Data not available |

| 318.15 | Data not available |

Note: This data is for sodium stearate and is provided as an approximation for the behavior of this compound in an aqueous solution due to their structural similarity.

The addition of electrolytes, such as sodium chloride (NaCl) and potassium chloride (KCl), significantly influences the CMC of ionic surfactants like this compound. Electrolytes reduce the electrostatic repulsion between the charged head groups of the surfactant monomers, thereby promoting micelle formation at lower concentrations.[7][8]

Table 3: Effect of Electrolytes on the Critical Micelle Concentration of Anionic Surfactants

| Surfactant | Electrolyte | Electrolyte Concentration | Effect on CMC |

| Anionic Surfactants (General) | NaCl | Increasing Concentration | Decreases |

| Anionic Surfactants (General) | KCl | Increasing Concentration | Decreases |

Experimental Protocols for CMC Determination

The CMC of this compound can be determined using various experimental techniques that monitor a physical property of the surfactant solution as a function of its concentration. The most common and reliable methods are conductometry and surface tensiometry.

Determination of CMC by Conductometry

This method is particularly suitable for ionic surfactants like this compound. It relies on the change in the electrical conductivity of the solution as micelles are formed.[4][10] Below the CMC, the conductivity increases linearly with the surfactant concentration due to the presence of mobile ions (potassium and stearate ions). Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.[11]

Experimental Workflow for Conductometric CMC Determination

Caption: Workflow for determining the CMC of this compound using the conductometric method.

Detailed Protocol:

-

Materials and Equipment:

-

This compound

-

Deionized water

-

Conductivity meter with a conductivity cell

-

Thermostatic water bath

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Standard potassium chloride (KCl) solution for calibration

-

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of this compound in deionized water (e.g., 0.1 M). Gentle heating may be required to dissolve the this compound completely. Ensure the solution cools to the desired experimental temperature before use.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

-

Calibration of the Conductivity Meter:

-

Calibrate the conductivity meter using a standard KCl solution of known conductivity at the experimental temperature.[10]

-

-

Conductivity Measurements:

-

Place a known volume of deionized water in a thermostated beaker with a magnetic stir bar.

-

Immerse the conductivity probe into the water and allow the temperature to equilibrate.

-

Record the initial conductivity.

-

Make successive additions of the this compound stock solution to the beaker, allowing the solution to mix thoroughly and the conductivity reading to stabilize after each addition.[12]

-

Alternatively, measure the conductivity of each of the prepared dilutions.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) against the concentration of this compound.

-

The plot will show two linear regions with different slopes.

-

Perform a linear regression on the data points in both the pre-micellar and post-micellar regions.

-

The CMC is the concentration at which the two regression lines intersect.

-

Determination of CMC by Surface Tensiometry

This method involves measuring the surface tension of the surfactant solution at various concentrations.[3] As the concentration of this compound increases, the surfactant monomers adsorb at the air-water interface, leading to a decrease in surface tension. Once the surface is saturated with monomers and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in concentration.[13] The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Workflow for Surface Tensiometric CMC Determination

Caption: Workflow for determining the CMC of this compound using the surface tensiometry method.

Detailed Protocol:

-

Materials and Equipment:

-

This compound

-

Deionized water

-

Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Thermostatic bath or temperature-controlled sample stage

-

Volumetric flasks and pipettes

-

Glassware cleaned with chromic acid or a similar cleaning agent to ensure no surface-active impurities.

-

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of this compound in deionized water.

-

Prepare a series of dilutions from the stock solution, ensuring a range of concentrations that will bracket the CMC.

-

-

Calibration of the Surface Tensiometer:

-

Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water with a known surface tension at the experimental temperature.

-

-

Surface Tension Measurements:

-

Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated, or vice versa.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.

-

Allow the surface tension reading to stabilize for each solution before recording the value. For surfactants, this may take some time as the monomers diffuse to the interface.[14]

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will typically show a region where surface tension decreases linearly with log C, followed by a plateau where the surface tension is nearly constant.

-

The CMC is determined as the concentration at the intersection of the two lines fitted to these regions.[3]

-

Factors Influencing the Critical Micelle Concentration

The CMC of this compound is not a fixed value but is influenced by several factors, including the molecular structure of the surfactant, temperature, and the presence of additives such as electrolytes.

Logical Relationship of Factors Affecting CMC

Caption: Factors influencing the Critical Micelle Concentration (CMC) of this compound.

-

Structure of the Surfactant:

-

Hydrophobic Chain: For a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain leads to a decrease in the CMC. This is because a longer chain results in lower solubility of the monomer in water, thus favoring micellization at lower concentrations.

-

Hydrophilic Head Group: The nature of the hydrophilic head group also plays a role. For ionic surfactants, the electrostatic repulsion between the charged head groups opposes micellization, leading to higher CMCs compared to non-ionic surfactants with the same hydrophobic chain.

-

-

Temperature: The effect of temperature on the CMC of ionic surfactants like this compound is complex. Initially, an increase in temperature may cause a slight decrease in the CMC due to the desolvation of the hydrophilic head groups, which favors micelle formation. However, at higher temperatures, the increased thermal motion of the surfactant molecules can disrupt the structured water molecules around the hydrophobic tails, making micellization less favorable and thus increasing the CMC.[5]

-

Presence of Electrolytes: The addition of electrolytes to a solution of an ionic surfactant significantly lowers the CMC.[15][16] The counter-ions from the electrolyte (e.g., Na⁺ or K⁺) screen the electrostatic repulsion between the charged stearate head groups in the micelle, reducing the work required to bring them together and thus promoting micelle formation at a lower surfactant concentration.[7] The effectiveness of the electrolyte in reducing the CMC generally increases with the valency of the counter-ion.

This technical guide provides a foundational understanding of the critical micelle concentration of this compound. For researchers and professionals in drug development and other fields, a thorough grasp of these principles is essential for the effective formulation and application of this important surfactant. Further experimental investigation is encouraged to populate the data gaps for this compound in purely aqueous systems under various conditions.

References

- 1. This compound Supplier | 593-29-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 2. americanelements.com [americanelements.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. scribd.com [scribd.com]

- 11. Method of Determination of CMC | PPT [slideshare.net]

- 12. youtube.com [youtube.com]

- 13. biolinscientific.com [biolinscientific.com]

- 14. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 15. New Insights into the Impact of Sodium Chloride on the Lipid Oxidation of Oil-in-Water Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijogst.put.ac.ir [ijogst.put.ac.ir]

The Core Thermodynamics of Potassium Stearate Micellization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamics governing the micellization of potassium stearate (B1226849), an anionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document details the key thermodynamic parameters, outlines the experimental protocols for their determination, and presents visual representations of the underlying principles and workflows.

Fundamental Principles of Micellization Thermodynamics

The self-assembly of surfactant monomers, such as potassium stearate, into micelles in a solvent is a spontaneous process driven by the need to minimize the free energy of the system. This phenomenon, known as micellization, is characterized by the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. The thermodynamics of micellization are described by three key parameters: the standard Gibbs free energy (ΔG°mic), the standard enthalpy (ΔH°mic), and the standard entropy (ΔS°mic) of micellization.

The standard Gibbs free energy of micellization (ΔG°mic) indicates the spontaneity of the process. A negative ΔG°mic signifies that micellization is a spontaneous process. For ionic surfactants, it can be calculated from the CMC using the following equation:

ΔG°mic = (2 - p/n) RT ln(CMC)

where R is the ideal gas constant, T is the absolute temperature, CMC is the critical micelle concentration in mole fraction units, p is the number of counterions bound to the micelle, and n is the aggregation number of the micelle. Often, a simplified equation is used:

ΔG°mic ≈ RT ln(CMC)

The standard enthalpy of micellization (ΔH°mic) represents the heat change associated with the formation of micelles. It can be determined directly by calorimetric methods or indirectly from the temperature dependence of the CMC using the van't Hoff equation:

ΔH°mic = -R [d(ln(CMC))/d(1/T)]

A negative ΔH°mic indicates an exothermic process, while a positive value signifies an endothermic process.

The standard entropy of micellization (ΔS°mic) reflects the change in the degree of randomness or disorder of the system upon micelle formation. It is related to ΔG°mic and ΔH°mic by the fundamental thermodynamic equation:

ΔG°mic = ΔH°mic - TΔS°mic

Therefore, ΔS°mic can be calculated as:

ΔS°mic = (ΔH°mic - ΔG°mic) / T

A positive ΔS°mic is often the primary driving force for micellization, largely due to the hydrophobic effect, where the release of ordered water molecules around the hydrophobic tails of the surfactant monomers into the bulk solvent leads to a significant increase in the overall entropy of the system.[1][2]

Quantitative Thermodynamic Data for this compound Micellization

The following tables summarize the critical micelle concentration (CMC) and the thermodynamic parameters of micellization for this compound in alcohol-water solvent systems at various temperatures.[3] It is important to note that the presence of alcohol as a co-solvent influences the micellization behavior.[3]

Table 1: Critical Micelle Concentration (CMC) of this compound in Alcohol-Water Systems at Different Temperatures [3]

| Temperature (K) | 50% Alcohol (mol/L) | 80% Alcohol (mol/L) | 90% Alcohol (mol/L) | 100% Alcohol (mol/L) |

| 303 | 0.0030 | 0.0053 | 0.0080 | 0.0110 |

| 308 | 0.0033 | 0.0058 | 0.0086 | 0.0118 |

| 313 | 0.0036 | 0.0064 | 0.0093 | 0.0127 |

| 318 | 0.0040 | 0.0070 | 0.0101 | 0.0138 |

Table 2: Thermodynamic Parameters of Micellization for this compound in Alcohol-Water Systems at 303 K [3]

| Thermodynamic Parameter | 50% Alcohol | 80% Alcohol | 90% Alcohol | 100% Alcohol |

| ΔG°mic (kJ/mol) | -28.97 | -27.24 | -25.86 | -24.62 |

| ΔH°mic (kJ/mol) | -9.68 | -9.17 | -8.66 | -8.24 |

| ΔS°mic (J/mol·K) | 63.66 | 59.64 | 56.77 | 54.06 |

Experimental Protocols

The determination of the CMC and the thermodynamic parameters of micellization relies on a variety of experimental techniques. Below are detailed methodologies for the key experiments.

Conductivity Measurement for CMC Determination

This method is particularly suitable for ionic surfactants like this compound.[3] It is based on the principle that the conductivity of a surfactant solution changes differently with concentration below and above the CMC.[3]

Methodology:

-

Solution Preparation: A concentrated stock solution of this compound is prepared in the desired solvent (e.g., deionized water or an alcohol-water mixture). A series of solutions with varying concentrations are then prepared by diluting the stock solution.

-

Instrumentation: A calibrated conductivity meter with a conductivity cell is used. The temperature of the solutions is maintained constant using a thermostat bath.

-

Measurement: The conductivity cell is rinsed with and then filled with the surfactant solution, starting from the most dilute. The conductivity of each solution is measured after temperature equilibration.

-

Data Analysis: A plot of specific conductivity versus the concentration of this compound is generated. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[3]

Surface Tension Measurement for CMC Determination

This technique is based on the principle that surfactants lower the surface tension of a solvent. This effect is concentration-dependent until the CMC is reached, after which the surface tension remains relatively constant.

Methodology:

-

Solution Preparation: As with the conductivity method, a stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

-

Instrumentation: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of the solutions at a constant temperature.

-

Measurement: The surface tension of each prepared solution is measured. The instrument should be calibrated, and the ring or plate must be thoroughly cleaned between measurements.

-

Data Analysis: A graph of surface tension versus the logarithm of the surfactant concentration is plotted. The plot will show a region of decreasing surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.

Isothermal Titration Calorimetry (ITC) for ΔH°mic and CMC Determination

ITC is a powerful technique that allows for the direct measurement of the heat changes associated with micellization, providing a direct value for ΔH°mic and also allowing for the determination of the CMC in a single experiment.[4]

Methodology:

-

Sample Preparation: A solution of this compound at a concentration significantly above its CMC is prepared and loaded into the injection syringe of the calorimeter. The sample cell is filled with the pure solvent. Both the syringe and cell contents should be degassed prior to the experiment.[4]

-

Instrumentation: An isothermal titration calorimeter is set to the desired experimental temperature.

-

Titration: A series of small aliquots of the concentrated surfactant solution are injected from the syringe into the sample cell containing the solvent. The heat change associated with each injection is measured.

-

Data Analysis: The raw data of heat flow versus time is integrated to yield the heat change per injection. A plot of the heat change per mole of injectant versus the total surfactant concentration in the cell is generated. This plot, known as a titration curve or enthalpogram, will show a characteristic sigmoidal shape. The inflection point of this curve corresponds to the CMC, and the difference in the pre- and post-micellar transition regions corresponds to the enthalpy of micellization (ΔH°mic).[4]

Visualizations

Relationship between Thermodynamic Parameters

The following diagram illustrates the fundamental relationship between the Gibbs free energy, enthalpy, and entropy of micellization.

Caption: Interplay of thermodynamic parameters in micellization.

Experimental Workflow for CMC Determination via Conductivity

This flowchart outlines the typical experimental workflow for determining the Critical Micelle Concentration using the conductivity method.

Caption: Workflow for CMC determination by conductivity.

References

Phase Behavior of Potassium Stearate-Water Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase behavior of potassium stearate (B1226849) in aqueous systems. Potassium stearate (C₁₈H₃₅KO₂), the potassium salt of stearic acid, is an anionic surfactant widely used as an emulsifier, lubricant, and cleansing agent in cosmetics, pharmaceuticals, and food products.[1] Its interaction with water is complex, leading to the formation of various lyotropic liquid crystalline phases. A thorough understanding of this phase behavior is critical for formulation science, enabling the precise control of product texture, stability, drug solubilization, and release characteristics.

Fundamentals of this compound Self-Assembly in Water

The behavior of this compound in water is governed by its amphiphilic nature. The molecule consists of a long, hydrophobic hydrocarbon tail (stearate chain) and a polar, hydrophilic head group (potassium carboxylate). This dual character drives the self-assembly into organized structures to minimize the unfavorable contact between the hydrophobic tails and water.

The Krafft Point and Critical Micelle Concentration (CMC)

Two fundamental parameters define the solubility and aggregation of this compound:

-

The Krafft Temperature (Tₖ): This is the minimum temperature at which surfactant molecules can form micelles. Below the Krafft point, the solubility of the surfactant is too low to reach the concentration required for micellization, and it exists predominantly in a crystalline or hydrated solid state.[2] For this compound, the Krafft point is approximately 48°C .[3] Above this temperature, the solubility increases sharply, enabling the formation of micelles.[3]

-

The Critical Micelle Concentration (CMC): The CMC is the concentration of surfactant above which micelles spontaneously form.[4] At concentrations below the CMC, this compound dissolves as individual ions (monomers). Once the CMC is reached, these monomers aggregate into spherical or cylindrical structures called micelles, with their hydrophobic tails forming a core and their hydrophilic heads facing the surrounding water. This process is temperature-dependent.[4][5]

Quantitative Physicochemical and Thermodynamic Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₃₅KO₂ | [1] |

| Molar Mass | 322.56 g/mol | [1] |

| Appearance | Colorless or white crystals/powder | [1] |

| Krafft Temperature (Tₖ) | 48°C | [3] |

| Solubility | Slightly soluble in cold water; soluble in hot water and ethanol (B145695) |[1] |

Table 2: Critical Micelle Concentration (CMC) and Thermodynamic Parameters of Micellization for this compound in Alcohol-Water Systems

(Data derived from conductivity measurements in binary alcohol-water solvent systems)[5]

| Solvent System (% Alcohol) | Temperature (K) | CMC (mol/L) | ΔG°ₘ (kJ/mol) | ΔH°ₘ (kJ/mol) | ΔS°ₘ (J/mol·K) |

| 80% Alcohol | 303 | 0.0118 | -11.23 | 1.89 | 43.30 |

| 308 | 0.0121 | -11.45 | 1.89 | 43.31 | |

| 313 | 0.0124 | -11.66 | 1.89 | 43.30 | |

| 318 | 0.0127 | -11.88 | 1.89 | 43.30 | |

| 90% Alcohol | 303 | 0.0125 | -10.99 | 1.78 | 42.15 |

| 308 | 0.0128 | -11.20 | 1.78 | 42.14 | |

| 313 | 0.0131 | -11.41 | 1.78 | 42.14 | |